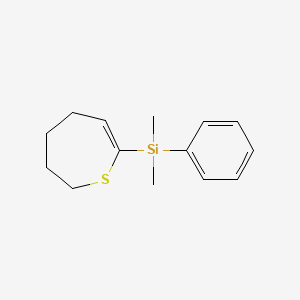
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is a unique organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 4,5,6,7-tetrahydrothiepin-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane typically involves the hydrosilylation of 4,5,6,7-tetrahydrothiepin-2-yl derivatives with phenylsilane or its derivatives. The reaction is usually catalyzed by transition metal complexes such as platinum or rhodium complexes under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom.
Aplicaciones Científicas De Investigación
Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for biological studies.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, facilitating the formation of complex molecular structures. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
Comparación Con Compuestos Similares
Dimethylphenylsilane: Similar in structure but lacks the 4,5,6,7-tetrahydrothiepin-2-yl group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and tetrahydrothiepin groups.
Tetramethylsilane: Contains four methyl groups bonded to silicon, lacking the phenyl and tetrahydrothiepin groups.
Uniqueness: Dimethyl(phenyl)(4,5,6,7-tetrahydrothiepin-2-yl)silane is unique due to the presence of the 4,5,6,7-tetrahydrothiepin-2-yl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
162318-37-8 |
|---|---|
Fórmula molecular |
C14H20SSi |
Peso molecular |
248.46 g/mol |
Nombre IUPAC |
dimethyl-phenyl-(2,3,4,5-tetrahydrothiepin-7-yl)silane |
InChI |
InChI=1S/C14H20SSi/c1-16(2,13-9-5-3-6-10-13)14-11-7-4-8-12-15-14/h3,5-6,9-11H,4,7-8,12H2,1-2H3 |
Clave InChI |
PLULBBSIYKUZFE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CCCCCS1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
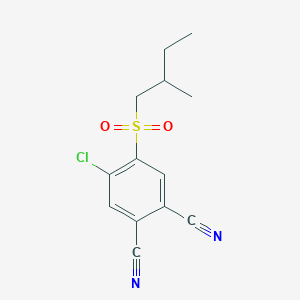

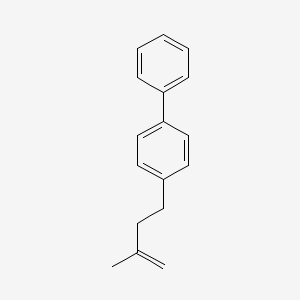

![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile](/img/structure/B12549170.png)
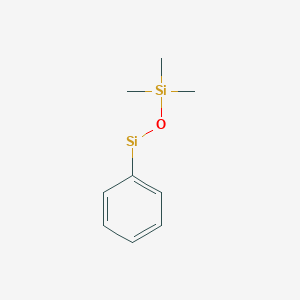
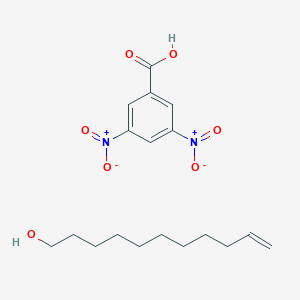
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
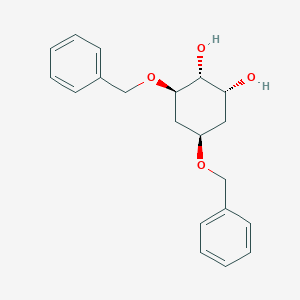
![3,3-Bis[3-(trifluoromethyl)phenyl]-3H-naphtho[2,1-b]pyran](/img/structure/B12549193.png)
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
![7-(4-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12549197.png)
![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)
